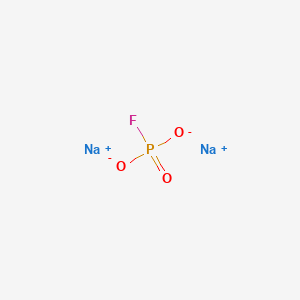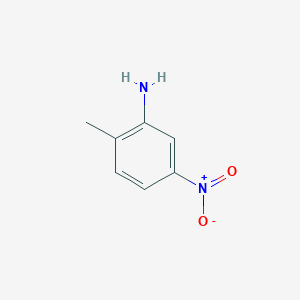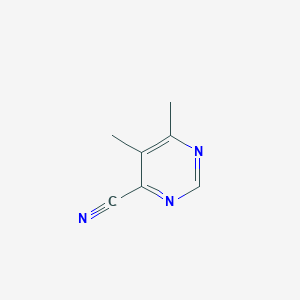
2-Butylazo-2-propyl hydroperoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butylazo-2-propyl hydroperoxide, commonly known as BAPH, is an organic compound that is widely used in scientific research. It is a radical initiator that is used in the synthesis of polymers, particularly in the production of polyethylene and polypropylene. BAPH is a colorless liquid that is highly reactive and can cause severe burns upon contact with skin.
Mécanisme D'action
BAPH works by initiating the formation of free radicals, which are highly reactive species that can initiate polymerization reactions. The free radicals generated by BAPH react with monomers to form polymer chains, which then continue to grow through the addition of more monomers. The process is highly exothermic and requires careful temperature control to prevent thermal runaway.
Effets Biochimiques Et Physiologiques
BAPH is highly reactive and can cause severe burns upon contact with skin. It can also cause respiratory irritation if inhaled. However, there is limited information available on the biochemical and physiological effects of BAPH in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
BAPH is a highly effective radical initiator that is widely used in the synthesis of polymers. It has several advantages over other radical initiators, including its high reactivity and low toxicity. However, BAPH is highly reactive and can be difficult to handle safely, particularly in large-scale reactions. It also requires careful temperature control to prevent thermal decomposition.
Orientations Futures
There are several areas of future research that could be explored in relation to BAPH. One area of interest is the development of new and improved radical initiators that are safer and more efficient than BAPH. Another area of interest is the use of BAPH in the synthesis of new and novel polymers with unique properties and applications. Finally, more research is needed to understand the biochemical and physiological effects of BAPH in humans and animals.
Méthodes De Synthèse
The synthesis of BAPH involves the reaction of butyl azoformate with tert-butyl hydroperoxide in the presence of a radical initiator. The reaction is typically carried out in a solvent such as toluene or dichloromethane and requires careful temperature control to prevent thermal decomposition.
Applications De Recherche Scientifique
BAPH is widely used in scientific research as a radical initiator in the synthesis of polymers. It is particularly useful in the production of polyethylene and polypropylene, which are widely used in the manufacture of plastic products. BAPH is also used in the production of other polymers, such as polystyrene and polyvinyl chloride.
Propriétés
Numéro CAS |
117135-59-8 |
|---|---|
Nom du produit |
2-Butylazo-2-propyl hydroperoxide |
Formule moléculaire |
C7H16N2O2 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
butyl(2-hydroperoxypropan-2-yl)diazene |
InChI |
InChI=1S/C7H16N2O2/c1-4-5-6-8-9-7(2,3)11-10/h10H,4-6H2,1-3H3 |
Clé InChI |
OBCIJGSAPVQGBS-UHFFFAOYSA-N |
SMILES |
CCCCN=NC(C)(C)OO |
SMILES canonique |
CCCCN=NC(C)(C)OO |
Synonymes |
2-Butylazo-2-propyl hydroperoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



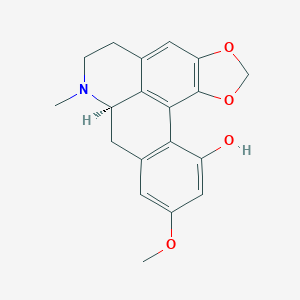
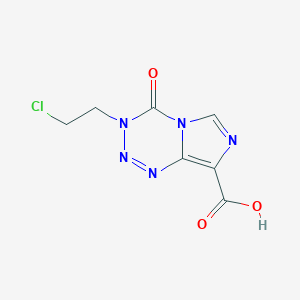
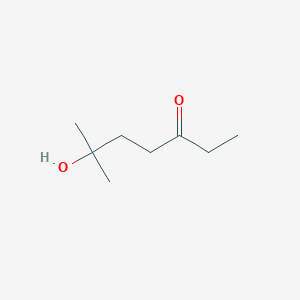
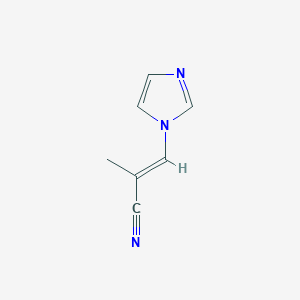

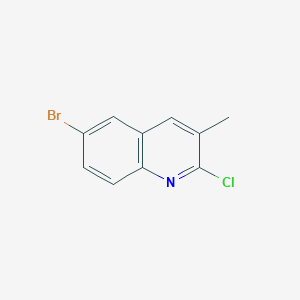
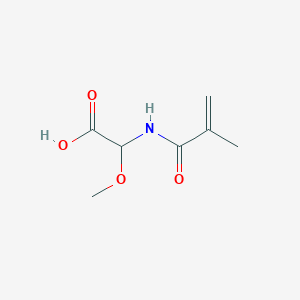
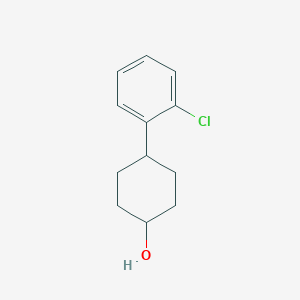
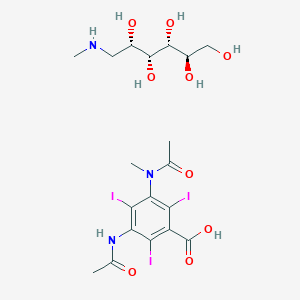
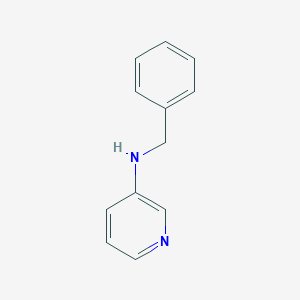
![2-[(5-Hydroxy-1h-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B49891.png)
